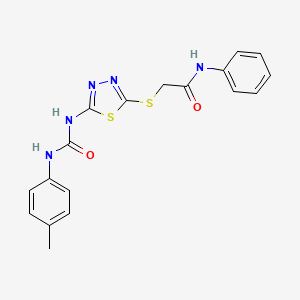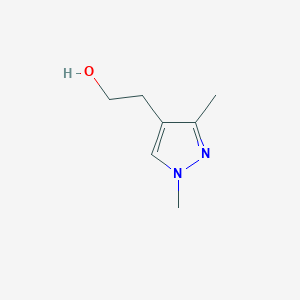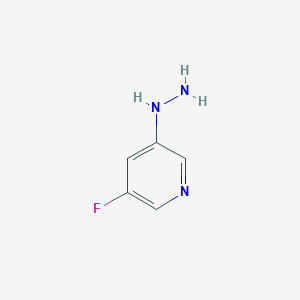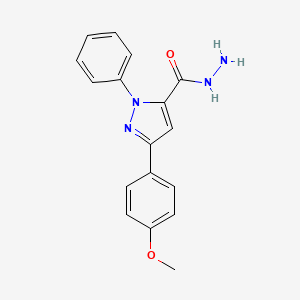![molecular formula C10H11N3S B2402377 N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine CAS No. 1184703-86-3](/img/structure/B2402377.png)
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine” is a compound that contains a pyridine and thiazole ring, both of which are common structures in many biologically active molecules . The presence of these rings could potentially give this compound various biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution and ring-closing reactions .Molecular Structure Analysis
This compound contains a pyridine ring, a nitrogen-containing aromatic ring, and a thiazole ring, a sulfur and nitrogen-containing aromatic ring . These structures are often seen in biologically active compounds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. These groups can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. These groups can affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
1. Chemical Structure and Tautomerism
N-(Pyridin-2-yl)thiazol-2-amine, closely related to the chemical , shows dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron donating properties due to a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).
2. Synthesis and Optimization
A method for synthesizing biologically potent derivatives, such as N-(pyridin-2-yl)benzo[d]thiazol-2-amines, involves oxidative C–S bond formation. This process features a metal-free approach with a broad scope of substrates and short reaction times (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
3. Reactivity with Nucleophiles
Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various nucleophiles to form acyclic and heterocyclic N-substituted 2-aminopyridine derivatives. These reactions result in trifluoromethyl-containing heterocyclic derivatives with significant structural diversity (Sokolov & Aksinenko, 2010).
4. Crystal and Molecular Structures
The study of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles like N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine reveals distinct hydrogen bonding patterns and crystalline structures. These compounds have applications in understanding polymorphism and molecular conformations (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
5. Inhibitory Properties in Biological Systems
N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have been developed as inhibitors in biological systems, specifically as JmjC histone N-methyl lysine demethylase inhibitors. These compounds demonstrate significant selectivity and cellular permeability in biological assays (Bavetsias et al., 2016).
6. Synthesis and DFT Studies of Heterocyclic Derivatives
The synthesis of compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine involves cyclization and intramolecular hydrogen bonding. These compounds are characterized using Density Functional Theory (DFT) and have implications in understanding the electronic properties of heterocyclic compounds (Dani et al., 2013).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Compounds containing similar structures have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLWQOREIWJUKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2402303.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)
![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)



![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)
![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)